1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine
Description
1-[(2,6-Dichlorophenyl)methyl]-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 2,6-dichlorophenylmethyl substituent at the N1 position and an amino group at the C5 position of the pyrazole ring. Its molecular formula is C₁₁H₁₀Cl₂N₃, with a molecular weight of 261.13 g/mol (CAS: 956786-53-1) .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-8-2-1-3-9(12)7(8)6-15-10(13)4-5-14-15/h1-5H,6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBUZPGMZQSXCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=CC=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with 5-amino-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
The biological and chemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of the target compound and its analogs:
Key Observations:
- Substituent Position : The 2,6-dichlorophenyl group in the target compound provides strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets compared to 2,4-dichlorophenyl analogs .
- Functional Groups : The presence of a nitro group (e.g., in CAS 1005612-29-2) increases molecular weight and reactivity, while methoxy groups (e.g., CAS 956515-62-1) improve solubility but reduce electronegativity .
Biological Activity
1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : 2-[(2,6-dichlorophenyl)methyl]pyrazol-3-amine
- Molecular Formula : C10H9Cl2N3
- Molecular Weight : 242.11 g/mol
- CAS Number : 956438-99-6
The compound features a pyrazole ring substituted with a dichlorophenylmethyl group, which contributes to its biological activity by enabling interactions with various molecular targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound's structure allows it to bind to active sites within these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives, including this compound, revealing their effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, modifications of pyrazole derivatives have led to compounds with IC50 values in the nanomolar range against several cancer types, suggesting that structural variations can enhance potency .
Case Studies and Research Findings
- In Vitro Studies : A study published in ACS Omega highlighted the antimicrobial evaluation of pyrazole derivatives, including the compound . The results indicated significant inhibition of biofilm formation and bacterial growth, showcasing its potential as an antimicrobial agent .
- Cancer Cell Line Studies : Another investigation into the anticancer properties revealed that certain derivatives exhibited strong inhibitory effects on cancer cell proliferation with IC50 values ranging from 13 nM to over 50 nM against various cancer cell lines, demonstrating the compound's therapeutic promise .
Comparison with Similar Compounds
When compared to other pyrazole derivatives, such as 3,5-dichlorophenylpyrazole and 1-(2,4-dichlorophenyl)-2-indolinone, this compound shows unique biological profiles due to its specific substitution pattern. This specificity contributes to its distinct chemical and biological properties.
| Compound | Structure Type | Notable Activity |
|---|---|---|
| This compound | Pyrazole derivative | Antimicrobial and anticancer |
| 3,5-Dichlorophenylpyrazole | Pyrazole derivative | Antimicrobial |
| 1-(2,4-Dichlorophenyl)-2-indolinone | Indolinone | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
